![molecular formula C15H21NO3S B6604975 2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane CAS No. 2763780-50-1](/img/structure/B6604975.png)
2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane
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Overview
Description
2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane, also known as Methyl 4-Propoxy-2-Aza-Bicyclo[2.1.1]hexane (MPBH), is an important organic compound that has a wide range of applications in the scientific field. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. MPBH is also used in the synthesis of a variety of polymers and other materials.
Scientific Research Applications
MPBH has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of polymers and other materials. In addition, MPBH is used in the synthesis of a variety of catalysts and reagents, which are used in a variety of reactions.
Mechanism of Action
The mechanism of action of MPBH is not completely understood. However, it is known that the sulfonyl group of MPBH can react with a variety of compounds, including alcohols, amines, and aldehydes. The reaction of the sulfonyl group with the alcohols and amines results in the formation of a sulfonamide, which can then be further reacted with aldehydes to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPBH are not well understood. However, it is known that it can interact with a variety of compounds, including proteins, enzymes, and other biomolecules. It is also known to interact with a variety of receptors, including G-protein coupled receptors.
Advantages and Limitations for Lab Experiments
The main advantage of using MPBH in laboratory experiments is its high reactivity and its ability to react with a variety of compounds. This makes it an ideal reagent for the synthesis of a wide range of compounds. However, it is also important to note that MPBH is a highly reactive compound and can be hazardous if not handled properly. It is also important to note that the reaction of MPBH with aldehydes can produce toxic products, and should be handled with caution.
Future Directions
The future of MPBH is promising, as there are a number of potential applications in the scientific field. One potential application is in the synthesis of pharmaceuticals, as MPBH can be used to synthesize a variety of compounds. Another potential application is in the synthesis of polymers and other materials, as MPBH can be used to create a wide range of materials. Additionally, MPBH can be used as a catalyst in a variety of reactions, which could lead to the development of new materials and products. Finally, MPBH can be used to study the biochemical and physiological effects of a variety of compounds, which could lead to the development of new treatments and therapies.
Synthesis Methods
The synthesis of MPBH can be achieved by a variety of methods. The most common method is the reaction of a sulfonyl chloride with an alkoxyamine, in the presence of an acid catalyst. This reaction produces a sulfonyl amine, which is then reacted with an aldehyde or ketone to yield MPBH. Other methods of synthesis include the reaction of an amine with a sulfonyl chloride, followed by a reaction with an aldehyde or ketone.
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-propan-2-yloxy-2-azabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11(2)19-15-8-13(9-15)16(10-15)20(17,18)14-6-4-12(3)5-7-14/h4-7,11,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMHWGIXBDAVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane |
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